molecular formula C22H21NO2S B6503192 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine CAS No. 1396878-31-1

1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B6503192
CAS No.: 1396878-31-1
M. Wt: 363.5 g/mol
InChI Key: PINBUERBKFECHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenoxybenzoyl)-4-(thiophen-2-yl)piperidine is a piperidine derivative featuring a 2-phenoxybenzoyl group at the 1-position and a thiophen-2-yl substituent at the 4-position. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The 2-phenoxybenzoyl moiety may enhance lipophilicity and metabolic stability, while the thiophene ring could contribute to π-π stacking interactions with aromatic residues in target proteins .

Properties

IUPAC Name

(2-phenoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c24-22(23-14-12-17(13-15-23)21-11-6-16-26-21)19-9-4-5-10-20(19)25-18-7-2-1-3-8-18/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINBUERBKFECHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the phenoxybenzoyl and thiophenyl intermediates, which are then coupled with a piperidine derivative under controlled conditions. Common reagents used in these reactions include phenol, benzoyl chloride, thiophene, and piperidine. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The phenoxy and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles, resulting in the formation of substituted derivatives.

Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the nature of the reagents and reaction conditions used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • This compound serves as a versatile building block for synthesizing more complex organic molecules. It participates in various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable for creating diverse derivatives and analogs.

Reagent in Organic Reactions

  • It is utilized as a reagent in organic synthesis, facilitating the formation of new compounds through various reaction pathways. Its ability to undergo substitution reactions allows for modifications that can lead to compounds with enhanced properties or activities.

Biological Applications

Antimicrobial Properties

  • Research indicates that 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine exhibits potential antimicrobial activity. Studies have shown its effectiveness against certain bacterial strains, suggesting its usefulness in developing new antimicrobial agents.

Anticancer Activity

  • Preliminary studies have explored the anticancer properties of this compound. It has been observed to inhibit the growth of various cancer cell lines, indicating potential as a therapeutic agent in oncology. The mechanism of action may involve interference with cellular signaling pathways or enzyme activities essential for cancer cell proliferation.

Medical Applications

Therapeutic Agent Development

  • Ongoing research focuses on evaluating the therapeutic potential of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine for treating various diseases. Its unique structural features may allow it to target specific biological pathways effectively.

Drug Formulation

  • The compound's properties make it a candidate for incorporation into drug formulations aimed at enhancing bioavailability and efficacy. Its interaction with biological targets can be optimized through formulation strategies.

Industrial Applications

Material Development

  • In the industrial sector, this compound is used in developing new materials with specific properties. Its chemical structure allows for modifications that can result in materials suitable for various applications, including coatings and polymers.

Pharmaceutical and Agrochemical Intermediates

  • 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine acts as an intermediate in the production of pharmaceuticals and agrochemicals. Its role in synthesizing active ingredients underscores its importance in the chemical industry.

Mechanism of Action

The mechanism of action of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The phenoxy and thiophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 27)
  • Structure: Contains a phenyl group at the piperidine 4-position and a thiophen-2-yl-substituted butanone chain.
  • Synthesis : Prepared via HOBt/TBTU-mediated coupling of 4-phenylpiperidine with 4-(thiophen-2-yl)butyric acid .
1-(Thiophen-2-yl)-4-(4-(trifluoromethyl)phenyl)piperidine-1,4-dione (MK88, Compound 28)
  • Structure : Features a trifluoromethylphenyl group and a diketone linker.
  • Synthesis: Utilizes HOBt/TBTU coupling between 4-(trifluoromethyl)phenylpiperidine and 4-oxo-4-(thiophen-2-yl)butanoic acid .
Thiophene Sulfonamide Derivatives (Compounds 26–29)
  • Structure : Include sulfonamide, pyrimidine, and benzothiazole moieties linked to thiophene.
  • Activity : Exhibit antiproliferative activity against breast cancer cells (IC50: ~9–10 µM), outperforming doxorubicin (IC50: ~30 µM) .
  • Key Differences : The sulfonamide group introduces hydrogen-bonding capabilities absent in the target compound, which may enhance kinase inhibition.

Biological Activity

1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by the presence of a phenoxybenzoyl group and a thiophene moiety. Its structure can be represented as follows:

Chemical Structure C18H18NO2S\text{Chemical Structure }\quad \text{C}_{18}\text{H}_{18}\text{N}\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing piperidine and thiophene moieties exhibit diverse biological activities, including:

  • Antimicrobial Activity : Many piperidine derivatives show significant antibacterial properties.
  • Enzyme Inhibition : Certain derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neuropharmacology.
  • Antitumor Activity : Some studies suggest potential applications in cancer treatment.

Antimicrobial Activity

A study on piperidine derivatives indicated that compounds with similar structures demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The synthesized derivatives exhibited varying degrees of effectiveness, with some showing IC50 values as low as 0.63 µM for AChE inhibition .

Enzyme Inhibition

1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine has been evaluated for its AChE inhibitory activity. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance enzyme inhibition. For instance, the introduction of bulky groups at specific positions significantly increased AChE inhibition potency .

Antitumor Potential

Research has highlighted the anticancer potential of piperidine derivatives. Compounds similar to 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine have shown promising results in inhibiting tumor cell proliferation. In vitro assays demonstrated that certain analogs could effectively reduce cell viability in cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 (µM)Reference
AChE Inhibition1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine0.63
AntibacterialVarious DerivativesVaries
AntitumorPiperidine AnalogVaries

Table 2: Structure-Activity Relationships

Substituent PositionModificationEffect on Activity
ParaBulky groupIncreased AChE inhibition
MetaAlkyl substitutionModerate activity increase
Thiophene attachmentPresentEnhanced antibacterial effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.